[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
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Overview
Description
“[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine” is a chemical compound with the molecular formula C10H15FN2 . It has an average mass of 182.238 Da and a monoisotopic mass of 182.121933 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Alzheimer Disease Diagnosis
One significant application is in the diagnosis of Alzheimer's disease. The compound, in the form of [18F]FDDNP, a hydrophobic radiofluorinated derivative, has been utilized in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's patients. This noninvasive technique is anticipated to aid in the diagnostic assessment of Alzheimer's disease and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Synthetic Chemistry
In synthetic chemistry, this compound serves as a pivotal intermediate for many biologically active compounds, such as osimertinib (AZD9291), highlighting its role in the rapid synthesis of complex pharmaceuticals (Zhao et al., 2017). Additionally, fluoroalkyl amino reagents developed from this compound facilitate the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).
Material Science
In material science, the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers is another notable application. These novel cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, promising for various industrial and biomedical applications (Bütün et al., 2001).
Cancer Research
In cancer research, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized using this compound, have shown potent cytotoxicity against murine leukemia and lung carcinoma, suggesting its utility in developing new anticancer drugs (Deady et al., 2005).
Bioimaging
Moreover, its derivatives have been explored for bioimaging purposes. Star-shaped polycations with perylene diimide cores synthesized from this compound have demonstrated good fluorescence properties in aqueous solutions, offering promising applications in fluorescent tracing and imaging during gene delivery (You et al., 2014).
Safety and Hazards
This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The associated hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight (18224) and formula (C10H15FN2) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWXJULVODFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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